![molecular formula C9H13BO3 B11910607 [2-(3-Methoxyphenyl)ethyl]boronic acid CAS No. 105869-42-9](/img/structure/B11910607.png)
[2-(3-Methoxyphenyl)ethyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Methoxyphenyl)ethyl]boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methoxyphenyl)ethyl]boronic acid typically involves the reaction of 3-methoxyphenylboronic acid with an appropriate ethylating agent under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Análisis De Reacciones Químicas
Types of Reactions: [2-(3-Methoxyphenyl)ethyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: New carbon-carbon bonded compounds.
Aplicaciones Científicas De Investigación
[2-(3-Methoxyphenyl)ethyl]boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of [2-(3-Methoxyphenyl)ethyl]boronic acid involves its ability to form reversible covalent bonds with various biomolecules. This property is particularly useful in medicinal chemistry, where it can be used to target specific enzymes or receptors. The boron atom in the compound acts as a Lewis acid, facilitating interactions with nucleophilic sites on biomolecules .
Comparación Con Compuestos Similares
Phenylboronic acid: Similar structure but lacks the methoxy and ethyl groups.
3-Methoxyphenylboronic acid: Similar structure but lacks the ethyl group.
[2-(3-Methoxyphenyl)ethyl]boronic ester: An ester derivative of the compound.
Uniqueness: [2-(3-Methoxyphenyl)ethyl]boronic acid is unique due to the presence of both the methoxy and ethyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specific synthetic and medicinal applications .
Propiedades
Número CAS |
105869-42-9 |
|---|---|
Fórmula molecular |
C9H13BO3 |
Peso molecular |
180.01 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)ethylboronic acid |
InChI |
InChI=1S/C9H13BO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7,11-12H,5-6H2,1H3 |
Clave InChI |
SCTAGQZQNPVBJV-UHFFFAOYSA-N |
SMILES canónico |
B(CCC1=CC(=CC=C1)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde](/img/structure/B11910536.png)
![7-Chloro-4-methoxyfuro[2,3-d]pyridazine](/img/structure/B11910541.png)
![3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11910551.png)
![5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11910555.png)

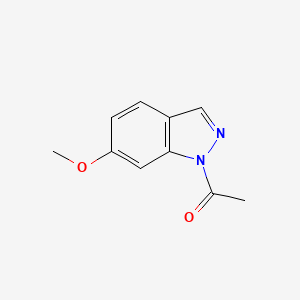
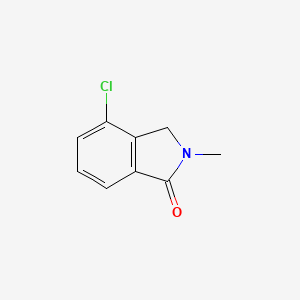
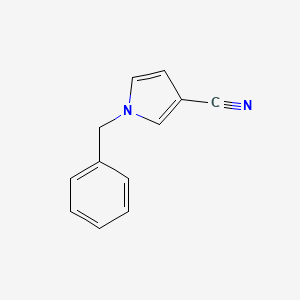
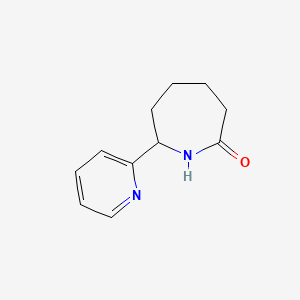

![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11910620.png)
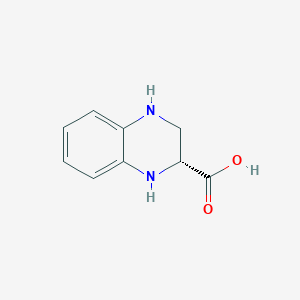
![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)

